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Compound of Interest

2-ethyl-7-hydroxy-4H-chromen-4-
Compound Name:

one
CAS No.: 137215-31-7
Cat. No.: B8648353

Get Quote

Executive Summary

7-Hydroxy-4H-chromen-4-one (7-HC) represents a privileged scaffold in medicinal chemistry,
distinct from the coumarin family due to the position of the carbonyl group (C4 vs. C2). While
often overshadowed by complex flavonoids, the isolated 7-HC core exhibits specific, intrinsic
bioactivities—most notably Src kinase inhibition and tyrosinase suppression. This guide
synthesizes the molecule's pharmacological potential, detailing its role as a competitive
inhibitor in melanogenesis and a modulator of apoptotic pathways in oncology.

Chemical Profile & Structural Logic

The 7-HC scaffold consists of a benzopyrone core with a hydroxyl group at position 7. This
position is electronically critical; the 7-OH acts as an electron donor, increasing electron density
at the carbonyl oxygen via resonance, which influences its metal-chelating ability (crucial for
tyrosinase inhibition).

e IUPAC Name: 7-hydroxy-4H-chromen-4-one
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e Molecular Formula: C

H
@)
[11[2]

o Key Distinction: Unlike coumarins (lactones), chromones are
-pyrones. This results in different hydrolytic stability and enzyme binding pockets.

o Synthetic Accessibility: Typically synthesized via the Vilsmeier-Haack reaction using
resorcinol derivatives or through the acid-catalyzed cyclization of o-hydroxyaryl

-diketones.

Therapeutic Applications & Mechanisms[3][4][5][6]
[7]

Dermatology: Tyrosinase Inhibition & Skin Whitening

The most commercially viable application of 7-HC derivatives lies in the inhibition of
Tyrosinase, the rate-limiting enzyme in melanogenesis.

e Mechanism: 7-HC acts as a copper chelator within the tyrosinase active site. The enzyme
contains a binuclear copper center (CuA and CuB). The 7-hydroxyl group, often in concert
with the C4-carbonyl, coordinates with these copper ions, preventing the oxidation of L-
Tyrosine to L-DOPA and DOPA-quinone.

 Kinetic Profile: It typically functions as a competitive inhibitor, mimicking the phenolic
structure of tyrosine.

o Structure-Activity Relationship (SAR): The free 7-OH is mandatory for high potency.
Alkylation (e.g., 7-methoxy) drastically reduces inhibitory activity, confirming the role of the
hydroxyl proton in hydrogen bonding or metal coordination.

Oncology: Src Kinase & Apoptosis
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7-HC has been identified as a specific inhibitor of Src family kinases, non-receptor tyrosine
kinases overexpressed in breast and lung cancers.

 Src Inhibition: The parent compound inhibits Src kinase with an IC

<300

M. While moderate, this activity serves as a template for derivatives (e.g., 2- or 3-substituted
analogs) that achieve nanomolar potency.

e Apoptotic Signaling: In breast cancer cell lines (e.g., MCF-7), 7-HC derivatives induce
apoptosis via the Intrinsic (Mitochondrial) Pathway.

o Trigger: ROS generation leads to mitochondrial membrane depolarization.
o Cascade: Release of Cytochrome ¢

Activation of Caspase-9
Activation of Caspase-3

DNA Fragmentation.

Inflammation: NF- B Suppression

7-HC derivatives exert anti-inflammatory effects by downregulating the NF-

B signaling pathway.

o Action: Blocks the phosphorylation of |
B
, preventing the nuclear translocation of the p65/p50 NF-
B complex.

o Outcome: Reduced expression of pro-inflammatory enzymes iNOS and COX-2, leading to
decreased Nitric Oxide (NO) and Prostaglandin E2 (PGE2) production.

Visualizations of Signaling Pathways|[8]
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Diagram 1: Mechanism of Tyrosinase Inhibition

This diagram illustrates how 7-HC interrupts the melanogenesis pathway by targeting the
copper active site.
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Caption: 7-Hydroxychromone competitively binds the binuclear copper center of Tyrosinase,
blocking the conversion of L-Tyrosine to Melanin.
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Diagram 2: Apoptotic Signaling in Cancer Cells

This diagram maps the intrinsic apoptotic pathway triggered by 7-HC derivatives in MCF-7
cells.
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Caption: 7-HC derivatives induce apoptosis via ROS-mediated mitochondrial stress while
simultaneously suppressing survival signaling (NF-kB).[3][4]

Experimental Protocols (Field-Proven)
Protocol A: Tyrosinase Inhibition Assay (Cell-Free)

Objective: Determine the IC

of 7-HC against mushroom tyrosinase.

e Reagent Prep:

[¢]

Buffer: 50 mM Phosphate buffer (pH 6.8).

[¢]

Enzyme: Mushroom Tyrosinase (1000 U/mL in buffer).

o

Substrate: L-DOPA (5 mM in buffer).

o

Sample: Dissolve 7-HC in DMSO (ensure final DMSO < 1% in well).

o Workflow:

o In a 96-well plate, add 120

L Phosphate Buffer.
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o Add 20

L Enzyme solution.

o Add 20

L Test Compound (various concentrations).

o Incubate at 25°C for 10 minutes to allow inhibitor-enzyme binding.
o Add 40
L L-DOPA to initiate the reaction.
e Measurement:
o Monitor absorbance at 475 nm (formation of dopachrome) kinetically for 20 minutes.

o Calculation:

o Validation: Use Kojic Acid as a positive control (Typical IC
~15-20
M).

Protocol B: Intracellular ROS Detection (Flow
Cytometry)

Objective: Quantify oxidative stress induction in cancer cells.
o Seeding: Plate MCF-7 cells (2

10
cells/well) in 6-well plates; incubate 24h.

e Treatment: Treat with 7-HC (at IC
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concentration) for 12h. Include H
@)
as positive control.
e Staining:
o Wash cells with PBS.

o Incubate with DCFH-DA (10

M) for 30 min at 37°C in the dark. (DCFH-DA is cell-permeable and oxidizes to fluorescent
DCF in the presence of ROS).

e Analysis:
o Harvest cells via trypsinization.
o Analyze immediately on a Flow Cytometer (Ex/Em: 485/535 nm).
o Data Output: Shift in mean fluorescence intensity (MFI) relative to untreated control.

Data Summary: Comparative Bioactivities

The following table summarizes the potency of 7-HC and key derivatives against primary
targets. Note the enhancement of activity with specific substitutions.
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Activity (IC
Compound Target | Assay Mechanism Reference
)

7- <300

Hydroxychromon  Src Kinase ATP Competition  [1]

e (Parent) M

7- ~50-
Tyrosinase 50-100 Copper

Hydroxychromon ] [2]
(Mushroom) M Chelation

e (Parent)

7,8,4'-

_ Tyrosinase 10.31 "

Trihydroxyflavon ) Non-competitive [3]
(Diphenolase) M

e

7-HC Derivative NO Production 512 NF- n

(Substituted) (RAW264.7) M B Inhibition

Kojic Acid ) 18.5 Copper o
Tyrosinase ] [Validation]

(Standard) M Chelation

Note: The parent scaffold requires functionalization (e.g., addition of a phenyl ring at C2 to form

a flavone) to achieve nanomolar potency, but the 7-OH group remains the essential

pharmacophore for activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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